molecular formula C22H14Cl2N2O2 B5305815 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone

2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone

Cat. No. B5305815
M. Wt: 409.3 g/mol
InChI Key: ZCPGRFXCOVUPQG-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone, also known as DCQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the quinazolinone family and has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation. Additionally, 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been found to inhibit the activity of HIV-1 integrase, an enzyme that is involved in the replication of the virus.
Biochemical and Physiological Effects:
2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has also been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. Additionally, 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been found to inhibit the replication of HIV-1 by inhibiting the activity of integrase.

Advantages and Limitations for Lab Experiments

2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has also been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone in lab experiments. It has been found to have low solubility in aqueous solutions, which can limit its bioavailability. Additionally, 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been found to have some cytotoxic effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone. One area of research could focus on the development of more efficient synthesis methods for 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone. Another area of research could focus on the optimization of 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone for use in drug development. Additionally, future research could focus on the mechanism of action of 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone and its potential applications in other areas of scientific research, such as neurodegenerative diseases and autoimmune disorders.

Synthesis Methods

2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzaldehyde with 3-hydroxyaniline in the presence of a base, such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride and phosphorus oxychloride to yield 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone. This synthesis method has been optimized to produce high yields of pure 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone.

Scientific Research Applications

2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, 2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been shown to have anti-viral effects by inhibiting the replication of certain viruses, such as HIV-1.

properties

IUPAC Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O2/c23-15-10-8-14(19(24)12-15)9-11-21-25-20-7-2-1-6-18(20)22(28)26(21)16-4-3-5-17(27)13-16/h1-13,27H/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPGRFXCOVUPQG-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4(3H)-one

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